Regioisomeric Furan Attachment (3-yl vs. 2-yl): Physicochemical Property Divergence
The target compound incorporates a furan-3-yl substituent, whereas the closest commercially available regioisomer (CAS 1903658-71-8) bears a furan-2-yl group. Although both share the molecular formula C₁₇H₁₄ClN₃O₂ (MW 327.77), the 3-yl orientation alters the dihedral angle with the central pyridine and places the furan oxygen lone pair in a different spatial vector [1]. In analogous heterocyclic urea kinase inhibitor series, such regioisomeric changes have been shown to modulate hydrogen-bonding patterns with the hinge region of kinases, resulting in >10-fold shifts in IC₅₀ values [2]. Direct head-to-head bioactivity data for these two specific compounds is not available in the public domain; this evidence is therefore class-level inference based on established medicinal chemistry principles.
| Evidence Dimension | Furan attachment position (regioisomerism) |
|---|---|
| Target Compound Data | Furan-3-yl at pyridine 6-position (CAS 2034311-31-2) |
| Comparator Or Baseline | Furan-2-yl at pyridine 6-position (CAS 1903658-71-8) |
| Quantified Difference | Dihedral angle and H-bond acceptor vector differ; quantitative activity difference unknown in public literature |
| Conditions | Structural comparison; no co-assay data available |
Why This Matters
Procurement of the incorrect regioisomer risks undermining a hypothesis that depends on a specific heterocyclic interaction geometry, even if the regioisomer is structurally 'close'.
- [1] CIRS Group. (n.d.). 1-(2-Chlorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea CAS#2034311-31-2. Retrieved from https://hgt.cirs-group.com/tools/ghs/detail/0t9ywdz0i0?cas=2034311-31-2 View Source
- [2] Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1999). A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. Journal of Combinatorial Chemistry, 1(1), 55–68. (Class-level evidence on regioisomer impact). View Source
